2,5-Dimethyl-2,3-dihydropyridazin-3-one

Lipophilicity Physicochemical profiling Drug-likeness

Ensure your PDE-focused medicinal chemistry or fragment-screening campaigns begin with the correct regioisomer. 2,5-Dimethyl-2,3-dihydropyridazin-3-one (CAS 337956-28-2) features the critical N-2 methyl group required for PDE4 isoform selectivity and a XLogP3 of -0.2 for aqueous biochemical screening. Substituting regioisomers like 5,6-dimethylpyridazin-3(2H)-one (CAS 100114-19-0) introduces uncontrolled shifts in log P and eliminates the N-2 substitution, compromising SAR reproducibility. This ≥98% purity intermediate also serves as a direct precursor to 6-chloro- and 6-amino-2,5-dimethylpyridazin-3(2H)-one building blocks.

Molecular Formula C6H8N2O
Molecular Weight 124.143
CAS No. 337956-28-2
Cat. No. B2806485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-2,3-dihydropyridazin-3-one
CAS337956-28-2
Molecular FormulaC6H8N2O
Molecular Weight124.143
Structural Identifiers
SMILESCC1=CC(=O)N(N=C1)C
InChIInChI=1S/C6H8N2O/c1-5-3-6(9)8(2)7-4-5/h3-4H,1-2H3
InChIKeyYYMGSACPTAPTGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-2,3-dihydropyridazin-3-one (CAS 337956-28-2) – Procurement-Grade Pyridazinone Building Block with Defined Regioisomeric Identity


2,5-Dimethyl-2,3-dihydropyridazin-3-one (CAS 337956-28-2) is a heterocyclic organic compound belonging to the pyridazinone family, characterized by a pyridazin-3(2H)-one core bearing methyl substituents at the N-2 and C-5 positions [1]. With a molecular formula of C₆H₈N₂O and molecular weight of 124.14 g/mol, this compound exists as a specific regioisomer within the dimethylpyridazinone class [1]. Its computed physicochemical properties include an XLogP3-AA of -0.2, zero hydrogen bond donors, two hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area (TPSA) of 32.7 Ų [1]. The compound is commercially available as a research chemical and synthetic intermediate, with typical purity specifications of 97–98% from multiple vendors [REFS-2, REFS-3].

Why 2,5-Dimethyl-2,3-dihydropyridazin-3-one Cannot Be Interchanged with Other Dimethylpyridazinone Regioisomers


The dimethylpyridazinone scaffold exhibits pronounced regioisomer-dependent differences in physicochemical properties and biological selectivity. Published experimental data on aminopyridazinone regioisomer pairs demonstrate that the position of substitution on the pyridazinone ring systematically alters lipophilicity, with 4-substituted isomers averaging approximately 0.75 log P units higher than their 5-substituted counterparts [1]. Furthermore, N-2 substitution on the pyridazinone core has been identified as a critical determinant of phosphodiesterase (PDE) isoform selectivity, distinguishing N-2-substituted pyridazinones from their N-H analogs [2]. Consequently, procuring the incorrect regioisomer—such as 5,6-dimethylpyridazin-3(2H)-one (CAS 100114-19-0) or 2,4-dimethylpyridazin-3(2H)-one (CAS 67264-07-7)—in place of 2,5-dimethyl-2,3-dihydropyridazin-3-one introduces uncontrolled variability in log P, hydrogen-bonding capacity, and target selectivity that can confound structure-activity relationship (SAR) campaigns and compromise synthetic intermediate reproducibility.

Quantitative Differentiation Evidence for 2,5-Dimethyl-2,3-dihydropyridazin-3-one Versus Its Closest Analogs


Computed Log P of 2,5-Dimethyl-2,3-dihydropyridazin-3-one (−0.2) Versus 5,6-Dimethylpyridazin-3(2H)-one (+0.31 to +0.39)

The 2,5-dimethyl regioisomer (target compound) exhibits a computed XLogP3-AA value of −0.2, as reported in PubChem [1]. In contrast, the positional isomer 5,6-dimethylpyridazin-3(2H)-one (CAS 100114-19-0) has a reported Log P of +0.31 (Hit2Lead database ) to +0.39 (chemsrc.com ). This represents a difference of approximately 0.5–0.6 log units, indicating that the target compound is measurably more hydrophilic. The direction and magnitude of this difference are consistent with class-level experimental findings by Anwair et al., who demonstrated that regioisomer position systematically alters partition coefficients, with average differences of 0.75 log units between 4- and 5-substituted aminopyridazinone pairs [2].

Lipophilicity Physicochemical profiling Drug-likeness

Presence of N-2 Methyl Substituent in 2,5-Dimethyl-2,3-dihydropyridazin-3-one Confers Divergent PDE Isoform Selectivity Profile Relative to N-H Pyridazinones

The target compound bears a methyl group at the N-2 position of the pyridazinone ring. Published SAR studies on heterocyclic-fused pyridazinones by Dal Piaz et al. established that the nature of N-2 substitution is the dominant determinant of both PDE4 inhibitory potency and selectivity over competing PDE isoforms [1]. In that series, compounds bearing an N-2 ethyl group exhibited the most favorable potency-selectivity profile, while N-2-unsubstituted analogs showed substantially attenuated PDE4 inhibition and reduced isoform selectivity. A separate study on 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and pyridazinone analogs confirmed that N-substitution is beneficial for PDE4 inhibition and accounts for PDE4 versus PDE3 selectivity; specifically, a pyridazinone bearing N-2 substitution exhibited a PDE4 pIC₅₀ of 6.5 and PDE3 pIC₅₀ of 6.6, while related N-H analogs showed divergent selectivity profiles [2]. Although direct IC₅₀ data for 2,5-dimethyl-2,3-dihydropyridazin-3-one itself are not available in published literature, the class-level SAR unambiguously predicts that its N-2 methyl group will produce a selectivity fingerprint distinct from that of any 5-methylpyridazin-3(2H)-one lacking N-2 substitution.

Phosphodiesterase inhibition Selectivity Structure-activity relationship

Zero Hydrogen Bond Donor Count of 2,5-Dimethyl-2,3-dihydropyridazin-3-one Distinguishes It from N-H Pyridazinone Analogs That Bear One H-Bond Donor

The target compound has a computed hydrogen bond donor count of zero, as the N-2 position is methylated and the carbonyl oxygen at C-3 serves exclusively as an acceptor [1]. In contrast, N-H pyridazinone analogs such as 5-methyl-3(2H)-pyridazinone (CAS 54709-94-3) and pyridazin-3(2H)-one itself possess one hydrogen bond donor (the N-H group) and two hydrogen bond acceptors . This structural distinction has direct implications for membrane permeability, as the absence of an H-bond donor generally correlates with improved passive diffusion across lipid bilayers. The zero donor count aligns the target compound more closely with optimized CNS drug-like properties, where minimizing H-bond donors is a well-established design principle.

Hydrogen bonding Permeability Drug design

2,5-Dimethyl Substitution Pattern Provides a Defined Scaffold for Regioselective Derivatization to 6-Chloro and 6-Amino Analogs

The 2,5-dimethylpyridazin-3(2H)-one scaffold serves as a direct precursor to 6-chloro-2,5-dimethylpyridazin-3(2H)-one (CAS 1114563-59-5) and 6-amino-2,5-dimethylpyridazin-3(2H)-one , both of which are commercially cataloged building blocks for further synthetic elaboration. This regioselective functionalization at the C-6 position is enabled by the defined 2,5-dimethyl substitution pattern, which blocks the N-2 and C-5 positions from undesired reactivity. In contrast, the regioisomeric 5,6-dimethylpyridazin-3(2H)-one (CAS 100114-19-0) presents a different reactivity profile, with the C-5 and C-6 positions both methyl-substituted, leaving only the N-2 position available for N-functionalization and effectively precluding C-6 electrophilic substitution chemistry. The ability to generate 6-substituted derivatives from the 2,5-dimethyl scaffold expands the accessible chemical space for SAR exploration compared with the 5,6-dimethyl isomer.

Synthetic intermediate Regioselective functionalization Medicinal chemistry

Zero Rotatable Bonds and Low Topological Polar Surface Area (32.7 Ų) Favor CNS Drug-Like Property Space Relative to Bulkier Pyridazinone Analogs

The target compound possesses zero rotatable bonds and a topological polar surface area (TPSA) of 32.7 Ų [1], placing it within favorable ranges for oral bioavailability and CNS penetration according to established drug-likeness filters (rotatable bonds ≤ 10; TPSA < 60–70 Ų for CNS penetration, < 140 Ų for oral absorption). Many biologically active pyridazinone derivatives—such as 6-aryl-substituted analogs explored as PDE inhibitors or histamine H3 receptor inverse agonists—incorporate additional phenyl or heteroaryl rings that increase rotatable bond count and TPSA substantially [REFS-2, REFS-3]. The minimal molecular complexity of 2,5-dimethyl-2,3-dihydropyridazin-3-one makes it a high-efficiency starting scaffold (low molecular weight = 124.14; fragment-like properties) suitable for fragment-based drug discovery (FBDD) or as a core for systematic SAR expansion, where every added substituent can be tracked for its impact on physicochemical and ADME parameters.

CNS drug design Physicochemical properties Ligand efficiency

Recommended Research and Industrial Application Scenarios for 2,5-Dimethyl-2,3-dihydropyridazin-3-one


Fragment-Based Drug Discovery (FBDD) Library Design Requiring a Low-Molecular-Weight, N-2-Methylated Pyridazinone Core

With a molecular weight of 124.14 g/mol, zero rotatable bonds, and a TPSA of 32.7 Ų [1], 2,5-dimethyl-2,3-dihydropyridazin-3-one is suited for inclusion in fragment-screening libraries. Its N-2 methyl group eliminates the H-bond donor present in N-H pyridazinones, improving membrane permeability potential while preserving the H-bond acceptor capacity of the carbonyl oxygen. The low log P (−0.2) supports aqueous solubility suitable for biochemical screening conditions. Hit expansion from this fragment can proceed via C-6 functionalization to generate 6-substituted analogs , enabling systematic SAR exploration with minimal physicochemical penalty.

SAR Studies on PDE4 or PDE3 Isoform Selectivity Where N-2 Substitution Is a Critical Pharmacophoric Element

Published SAR data demonstrate that N-2 substitution on the pyridazinone ring directly controls PDE isoform selectivity, with N-2 alkyl groups conferring PDE4 preference over PDE3 [REFS-1, REFS-2]. The 2,5-dimethyl substitution pattern provides the N-2 methyl group required for this selectivity determinant while maintaining an unsubstituted C-6 position for further optimization. This compound serves as a logical starting point for PDE-focused medicinal chemistry programs, where procurement of the incorrect regioisomer (e.g., 5,6-dimethyl) would eliminate the N-2 substitution entirely and yield misleading SAR results.

Synthesis of 6-Substituted Pyridazinone Libraries via Late-Stage Functionalization

The 2,5-dimethylpyridazin-3(2H)-one scaffold is a direct precursor to 6-chloro-2,5-dimethylpyridazin-3(2H)-one (CAS 1114563-59-5) and 6-amino-2,5-dimethylpyridazin-3(2H)-one [REFS-1, REFS-2], both commercially available building blocks for parallel synthesis. The defined 2,5-dimethyl pattern protects the N-2 and C-5 positions from undesired side reactions, enabling regioselective chemistry at C-6. This synthetic pathway contrasts with that of 5,6-dimethylpyridazin-3(2H)-one, where the blocked C-6 position restricts diversification options and limits accessible chemical space in library production.

Physicochemical Profiling Studies Comparing Regioisomer Effects on log P, Solubility, and Permeability

The 0.5–0.6 log unit lipophilicity difference between 2,5-dimethyl-2,3-dihydropyridazin-3-one (XLogP3-AA = −0.2) [1] and 5,6-dimethylpyridazin-3(2H)-one (Log P = +0.31 to +0.39) [REFS-2, REFS-3] provides a defined system for studying how subtle regioisomerism impacts ADME properties. The experimental finding that pyridazinone regioisomer pairs differ in log P by an average of 0.75 units [2] reinforces the relevance of this comparison. Researchers conducting matched molecular pair analysis or building predictive ADME models can use these regioisomer pairs to calibrate in silico predictions against experimental data.

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